molecular formula C11H12N2O2 B1654841 5-Benzyl-5-methylimidazolidine-2,4-dione CAS No. 27993-44-8

5-Benzyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1654841
CAS No.: 27993-44-8
M. Wt: 204.22 g/mol
InChI Key: HQIUSXXRUHQFHX-UHFFFAOYSA-N
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Description

5-Benzyl-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of a benzyl group and a methyl group attached to the imidazolidine ring, making it a derivative of hydantoin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-methylimidazolidine-2,4-dione typically involves the reaction of benzyl chloride with 5-methylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) and a catalytic amount of tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert it into different hydantoin derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-diones and hydantoin derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Benzyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on enzymes such as tankyrase, which play a role in the Wnt signaling pathway. The compound binds to the active site of the enzyme, inhibiting its activity and affecting downstream cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Methylimidazolidine-2,4-dione: Lacks the benzyl group but shares the imidazolidine-2,4-dione core structure.

    5-Benzylhydantoin: Similar structure but without the methyl group on the imidazolidine ring.

Uniqueness

5-Benzyl-5-methylimidazolidine-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(9(14)12-10(15)13-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIUSXXRUHQFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311213
Record name 5-Benzyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27993-44-8
Record name NSC240486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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